molecular formula C11H21NO4S B2580799 2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone CAS No. 1797691-84-9

2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone

Cat. No. B2580799
CAS RN: 1797691-84-9
M. Wt: 263.35
InChI Key: NZFBLXCQQDCVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone, also known as SIB-1757, is a compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone acts as a selective inhibitor of PKC epsilon by binding to the enzyme's regulatory domain. This binding prevents the enzyme from being activated, thereby inhibiting its activity. This mechanism of action has been confirmed through a number of biochemical and cellular assays.
Biochemical and Physiological Effects:
2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone has been shown to have a number of biochemical and physiological effects. In cellular assays, it has been shown to inhibit the growth and survival of cancer cells. In animal studies, it has been shown to have potential therapeutic effects in a number of disease models, including cardiovascular disease and diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone in lab experiments is its selectivity for PKC epsilon. This allows researchers to specifically target this enzyme without affecting the activity of other PKC isoforms. However, one limitation of using 2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is its relatively low potency. This can make it difficult to achieve complete inhibition of PKC epsilon in some experimental settings.

Future Directions

There are a number of potential future directions for research on 2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone. One area of interest is the development of more potent analogs of the compound. Another potential direction is the investigation of 2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone's effects on other cellular processes beyond PKC epsilon signaling. Additionally, 2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone could be studied in combination with other drugs to investigate potential synergistic effects.

Synthesis Methods

2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone can be synthesized through a multi-step process that involves the reaction of 3-isobutylsulfonylazetidine with ethyl 2-bromoacetate. The resulting intermediate is then treated with sodium hydride and ethyl iodide to yield the final product.

Scientific Research Applications

2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone has been studied for its potential use as a tool in scientific research. Specifically, it has been investigated for its ability to selectively inhibit the activity of the protein kinase C (PKC) epsilon isoform. PKC epsilon is involved in a number of cellular processes, including cell growth, differentiation, and survival. By selectively inhibiting the activity of PKC epsilon, 2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone has the potential to be used as a research tool to better understand the role of this protein in various cellular processes.

properties

IUPAC Name

2-ethoxy-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4S/c1-4-16-7-11(13)12-5-10(6-12)17(14,15)8-9(2)3/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFBLXCQQDCVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CC(C1)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone

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